

Application Notes and Protocols for the Analytical Detection of Flucetorex

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Compound of Interest

Compound Name: *Flucetorex*

Cat. No.: *B1672861*

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Introduction

Flucetorex, an amphetamine derivative, was investigated as an anorectic agent. Although not widely marketed, its structural similarity to other amphetamines necessitates reliable analytical methods for its detection in various biological matrices for research, clinical, and forensic purposes. These application notes provide detailed protocols for the detection and quantification of **Flucetorex**, leveraging established methods for amphetamine-like compounds. The methodologies described include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), covering sample preparation from urine, oral fluid, and plasma.

Analytical Methods Overview

The primary methods for the detection of amphetamine-class compounds, and by extension **Flucetorex**, are GC-MS and LC-MS/MS. GC-MS often requires a derivatization step to improve the volatility and thermal stability of the analytes, while LC-MS/MS can often analyze the compounds directly. The choice of method depends on the available instrumentation, required sensitivity, and the nature of the biological matrix.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods applicable to the detection of amphetamine-like substances, which can be adapted for **Flucetorex**.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Analyte Class	Matrix	Derivatization Agent	LOD	LOQ	Linearity Range	Recovery (%)	Reference
Amphetamines	Urine	TFAA	-	-	25 - 200 µg/L	95.2 - 101.9	[1][2][3]
Amphetamines	Hair	HFBA	0.05 ng/mg	0.1 ng/mg	2 - 40 ng/mg	77.5 - 86.9	[4]
Amphetamine/Metamphetamine	Oral Fluid	PFPA	-	2.5 - 10 ng/mL	5/10 - 1000 ng/mL	-	[5]

LOD: Limit of Detection; LOQ: Limit of Quantification; TFAA: Trifluoroacetic anhydride; HFBA: Heptafluorobutyric anhydride; PFPA: Pentafluoropropionic anhydride.

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

Analyte Class	Matrix	Sample Preparation	LOD	LOQ	Linearity Range	Recovery (%)	Reference
Amphetamines	Urine	Dilute-and-shoot	-	<10 ng/mL	10 - 1000 ng/mL	>85	
Amphetamines	Plasma	Protein Precipitation	0.43 ng/mL	1.42 ng/mL	1.42 - 500 ng/mL	>90	[6]
Amphetamines	Oral Fluid	Supported Liquid Extraction	-	1 ng/mL	2.5 - 100 ng/mL	>80	

Experimental Protocols

Protocol 1: GC-MS Analysis of Flucetorex in Urine with Derivatization

This protocol describes the extraction and derivatization of amphetamine-like compounds from urine for GC-MS analysis.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

- To 1 mL of urine sample in a glass tube, add an appropriate internal standard (e.g., Amphetamine-d5).
- Add 100 µL of 10 M potassium hydroxide to basify the sample to a pH > 10.
- Add 3 mL of a non-polar organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).
- Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

- To the dried extract, add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or heptafluorobutyric anhydride (HFBA).^{[7][8]}
- Add 50 µL of ethyl acetate.
- Cap the vial and heat at 70°C for 30 minutes.
- Cool to room temperature before analysis.

3. GC-MS Instrumental Parameters

- GC Column: Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.^[9]
- Injector Temperature: 250°C
- Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS Ion Source Temperature: 230°C
- MS Quadrupole Temperature: 150°C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized **Flucetorex** and internal standard.

Protocol 2: LC-MS/MS Analysis of Flucetorex in Plasma

This protocol details the analysis of **Flucetorex** in plasma using LC-MS/MS with a simple protein precipitation step.

1. Sample Preparation: Protein Precipitation

- To 100 µL of plasma sample in a microcentrifuge tube, add an appropriate internal standard (e.g., **Flucetorex-d5**).
- Add 300 µL of cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumental Parameters

- LC Column: A suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Ion Source: Electrospray Ionization (ESI) in positive mode.
- MS Parameters: Optimize source parameters (e.g., spray voltage, source temperature, gas flows) for **Flucetorex**.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for **Flucetorex** and the internal standard.

Visualizations

Metabolic Pathway of Flucetorex (Hypothetical)

Based on the known metabolism of amphetamine and related compounds like fenfluramine, the metabolic pathway of **Flucetorex** is likely to involve N-dealkylation and hydroxylation.^{[10][11]}^[12]

Caption: Hypothetical metabolic pathway of **Flucetorex**.

Experimental Workflow for GC-MS Analysis of Flucetorex in Urine

The following diagram illustrates the key steps in the GC-MS analysis of **Flucetorex** from a urine sample.

Caption: Workflow for GC-MS analysis of **Flucetorex** in urine.

Experimental Workflow for LC-MS/MS Analysis of Flucetorex in Plasma

This diagram outlines the procedure for analyzing **Flucetorex** in plasma samples using LC-MS/MS.

Caption: Workflow for LC-MS/MS analysis of **Flucetorex** in plasma.

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